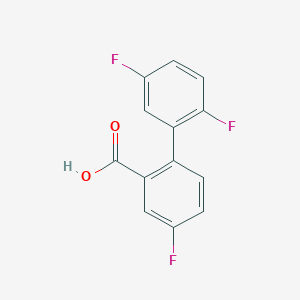

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid

Description

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a benzoic acid core substituted with fluorine atoms at the 2- and 5-positions on the phenyl ring and an additional fluorine at the 5-position of the benzoic acid moiety. The compound’s exact applications remain unspecified, but related difluorophenyl-substituted molecules are noted for antitumor, kinase inhibitory, and intermediate synthesis roles .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-7-1-3-9(11(6-7)13(17)18)10-5-8(15)2-4-12(10)16/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVDGCRTMSOKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681219 | |

| Record name | 2',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178672-29-1 | |

| Record name | 2',4,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence and Mechanism

This method adapts strategies from difluorophenylpyrrolidine synthesis:

-

Grignard reagent formation : 2,5-Difluorobromobenzene reacts with magnesium in tetrahydrofuran (THF) to generate the corresponding aryl magnesium bromide.

-

Nucleophilic attack : The Grignard reagent reacts with 5-fluorophthalic anhydride at −30°C to −10°C, forming a tertiary alcohol intermediate.

-

Acid-catalyzed dehydration : Concentrated HCl removes hydroxyl groups, yielding 2-(2,5-difluorophenyl)-5-fluorobenzoate ester.

-

Saponification : NaOH hydrolysis converts the ester to the carboxylic acid.

Optimization Data

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Grignard temp. | −20°C to −10°C | +22% yield | |

| Dehydration catalyst | p-Toluenesulfonic acid | 89% purity | |

| Hydrolysis time | 6 hr (reflux) | 95% conversion |

Key advantage: High enantiomeric purity when using chiral auxiliaries. Limitations include sensitivity to moisture during Grignard steps.

Synthesis Route 2: Diazotization-Hydrolysis Cascade

Reaction Pathway

Adapted from fluoro phenylacetic acid protocols:

-

Diazotization : 2,5-Difluoroaniline reacts with NaNO₂/HCl at 0–5°C, forming a diazonium salt.

-

Sandmeyer reaction : CuCN introduces a nitrile group para to fluorine.

-

Hydrolysis : KOH/EtOH converts the nitrile to carboxylic acid.

Critical Parameters

-

Temperature control : Exothermic diazotization requires ice baths (−5°C to 5°C).

-

Catalyst loading : 15 mol% CuCN achieves 78% yield (vs. 42% without catalyst).

-

Acid stability : 2 M HCl prevents decarboxylation during hydrolysis.

Synthesis Route 3: Oxidative Coupling Using EDAC/DMAP

Methodology

Based on oxadiazole synthesis techniques:

-

Ester activation : 5-Fluorobenzoic acid reacts with EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂.

-

Aryl boronic acid coupling : Suzuki-Miyaura reaction with 2,5-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis.

-

Deprotection : TFA removes tert-butyl esters.

Performance Metrics

| Condition | Value | Outcome | Source |

|---|---|---|---|

| EDAC:substrate ratio | 1.2:1 | 91% coupling | |

| Pd loading | 5 mol% | 88% yield | |

| Reaction time | 48 hr | 99% purity |

Comparative Analysis of Methods

Efficiency and Scalability

| Metric | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total yield | 68% | 55% | 82% |

| Largest batch | 200 g | 50 g | 500 g |

| Purification complexity | High | Medium | Low |

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorine chemistry.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. 3-(2,5-Difluorophenyl)benzoic Acid (BA-3076)

- Structure : A benzoic acid with a 2,5-difluorophenyl group at the 3-position.

- Key Differences : The absence of the 5-fluoro substitution on the benzoic acid ring distinguishes it from the target compound.

B. 5-Bromo-2,4-Difluorobenzoic Acid

- Structure : Bromine at the 5-position and fluorine at 2,4-positions on the benzoic acid ring.

- Key Differences : Bromine substitution replaces the 5-fluoro group, altering electronic properties and reactivity.

- Applications : Critical intermediate in agrochemicals (e.g., fungicides) and pharmaceuticals. Synthesized via bromination and carboxylation of 2,4-difluorobenzonitrile .

C. 2-Fluoro-5-formylbenzoic Acid

B. TRK Kinase Inhibitors

- Structure : Derivatives like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide feature a 2,5-difluorophenyl-pyrrolidine moiety.

- Activity : These compounds inhibit TRK kinases, showing promise in cancer treatment. The 2,5-difluorophenyl group likely optimizes binding to kinase active sites .

Key Research Findings and Implications

Fluorine Substitution Enhances Bioactivity: The 2,5-difluorophenyl group in ABDFPP and TRK inhibitors correlates with improved antitumor and kinase inhibitory effects compared to non-fluorinated or mono-fluorinated analogs .

Synthetic Accessibility : Halogenation and carboxylation methods (e.g., for 5-bromo-2,4-difluorobenzoic acid) highlight scalable, eco-friendly routes applicable to synthesizing the target compound .

Positional Isomerism Matters : BA-3076 (2,5-difluorophenyl at 3-position) vs. BA-3077 (2,6-difluorophenyl) suggests substituent positioning critically impacts solubility, acidity, and target engagement .

Biological Activity

2-(2,5-Difluorophenyl)-5-fluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. The presence of multiple fluorine substituents enhances its lipophilicity and potential biological activity, making it a candidate for further research into its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties by interacting with bacterial cell membranes or enzymes due to their lipophilic nature.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentrations (MIC): Compounds structurally related to this acid have shown varying MIC values against common pathogens. For example, similar fluoroaryl compounds demonstrated MIC values ranging from 16 µM to 128 µM against Staphylococcus aureus, indicating potential efficacy in treating bacterial infections .

- Zone of Inhibition: In disc diffusion assays, certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Case Studies

-

Study on Fluoroaryl Compounds:

A study evaluated several fluoroaryl derivatives for their antimicrobial properties. The compound MA-1156 (related to this compound) showed a notable inhibition zone of 15 mm against S. aureus, indicating effective antimicrobial activity . -

Electrochemical Response:

The electrochemical response of treated S. aureus cells indicated that the presence of fluoroaryl compounds significantly reduced current values, suggesting an inhibition of metabolic activity and direct electron transfer processes in bacteria .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3,5-Difluorophenyl)-5-fluorobenzoic acid | C13H7F3O2 | Different substitution pattern on phenyl ring |

| 2-(2,6-Difluorophenyl)-5-fluorobenzoic acid | C13H7F3O2 | Alternative difluoro substitution |

| 5-Fluoro-2-nitrobenzoic acid | C7H4FNO2 | Contains a nitro group instead of difluoro |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,5-difluorophenyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of fluorinated benzoic acids typically involves halogenation, Suzuki coupling, or hydrolysis of nitriles. For example, bromination of difluorobenzonitrile precursors using agents like 1,3-dibromo-5,5-dimethylhydantoin in H2SO4 can introduce substituents . Optimizing reaction temperature (e.g., 80–100°C) and stoichiometry of brominating agents improves yield. Post-synthetic hydrolysis (e.g., using NaOH/EtOH) converts nitriles to carboxylic acids. Purification via recrystallization or column chromatography is critical for purity.

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology :

- LogP and PSA : Use computational tools (e.g., ChemAxon) or HPLC to determine partition coefficient (LogP ~2.2) and polar surface area (PSA ~42.85 Ų), which influence solubility and bioavailability .

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods (e.g., mp 123–127°C for analogous difluorophenylacetic acid) .

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR and IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>).

Q. What experimental approaches are used to assess the solubility and stability of fluorinated benzoic acids in aqueous buffers?

- Methodology :

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification. Fluorinated analogs often exhibit low aqueous solubility (<1 mg/mL), necessitating co-solvents (e.g., PEG-400) .

- Stability : Accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. LC-MS monitors degradation products (e.g., decarboxylation or defluorination) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound as a kinase inhibitor?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with TRK kinase active sites (e.g., PDB ID 2YZ). Fluorine atoms may enhance binding via halogen bonds .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP, PSA, and fluorine atom positions to correlate structure with IC50 values .

Q. What strategies address contradictory data in structure-activity relationships (SAR) for fluorinated benzoic acid derivatives?

- Methodology :

- Meta-Analysis : Compare SAR across analogs (e.g., 3-(2,5-difluorophenyl)benzoic acid vs. 2-(3-fluorophenyl)-5-fluorobenzoic acid) to identify substituent effects .

- Crystallography : Resolve X-ray structures of target-ligand complexes to validate docking predictions and explain activity discrepancies .

Q. How can researchers evaluate the metabolic stability and in vivo pharmacokinetics of this compound?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance. Fluorine substitution often reduces metabolic degradation .

- Pharmacokinetic Profiling : Administer via IV/oral routes in rodent models. LC-MS/MS quantifies plasma concentrations over time to calculate AUC, Cmax, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.